molecular formula C13H8ClNO2S B11842723 Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate

Cat. No.: B11842723
M. Wt: 277.73 g/mol
InChI Key: DETWKNZAVZFASI-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thieno ring fused to a quinoline ring, with a methyl ester and a chlorine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,2-C]quinoline derivative with methyl chloroformate in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism by which Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The pathways involved may include disruption of cell membrane integrity or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (MCTQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimalarial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

MCTQ is characterized by its thienoquinoline structure, which includes a chlorinated thieno ring and a carboxylate group. The molecular formula is C12H8ClNO2SC_{12}H_8ClNO_2S, with a molecular weight of approximately 277.73 g/mol. The unique structure of MCTQ contributes to its interaction with various biological targets, making it a significant compound in drug development.

Antimalarial Activity

Research indicates that MCTQ exhibits notable antimalarial properties, particularly against Plasmodium falciparum , the parasite responsible for severe malaria. Studies have demonstrated that MCTQ can inhibit the growth of this parasite effectively.

Table 1: Antimalarial Activity of this compound

CompoundTarget OrganismIC50 (µM)Reference
MCTQPlasmodium falciparum0.5

The data suggests that MCTQ's structural features allow for effective binding to the biological targets within the malaria parasite, leading to its potential as an antimalarial agent.

Anticancer Activity

In addition to its antimalarial effects, MCTQ has been studied for its anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7).

Table 2: Cytotoxic Activity of this compound

Cell LineAssay TypeLC50 (µg/mL)Reference
MCF-7MTT Assay0.167
A549Real-Time Cell Analysis0.094

The results indicate that MCTQ exhibits dose- and time-dependent cytotoxicity against cancer cells, comparable to established anticancer drugs such as nocodazole.

The mechanism by which MCTQ exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. For instance, the presence of certain substituents on the thienoquinoline ring enhances its basicity and lipophilicity, facilitating better cellular uptake and interaction with biological macromolecules.

Case Studies

  • Antimalarial Efficacy : In a study focused on the synthesis and evaluation of various thienoquinoline derivatives, MCTQ was identified as one of the most promising candidates due to its low IC50 value against Plasmodium falciparum .
  • Anticancer Studies : A series of experiments conducted on breast cancer cell lines revealed that MCTQ's cytotoxicity was significantly higher than several other derivatives tested, highlighting its potential as a lead compound for further development in cancer therapy .

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate

InChI

InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3

InChI Key

DETWKNZAVZFASI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=C3)Cl

Origin of Product

United States

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